molecular formula C14H19NO2 B12621404 Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]-

Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]-

Cat. No.: B12621404
M. Wt: 233.31 g/mol
InChI Key: MOAUDQOGYBFAEA-UHFFFAOYSA-N
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Description

Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]- is a chemical compound with the molecular formula C14H19NO2. It is characterized by the presence of a cyclopropane ring attached to an amine group and a phenyl ring substituted with a 1,3-dioxepane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]- typically involves the following steps:

    Formation of the 1,3-dioxepane ring: This can be achieved through the reaction of diols with epoxides under acidic or basic conditions.

    Attachment of the phenyl ring: The phenyl ring can be introduced via a Friedel-Crafts alkylation reaction.

    Cyclopropanation: The cyclopropane ring is formed by reacting an alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst.

Industrial Production Methods

Industrial production of Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]- may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]- can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]- involves its interaction with specific molecular targets and pathways. The cyclopropane ring and amine group can interact with enzymes and receptors, potentially modulating their activity. The phenyl ring and 1,3-dioxepane moiety may also contribute to the compound’s overall biological effects by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropanamine, 1-[3-(1,3-dioxolan-4-yl)phenyl]-
  • Cyclopropanamine, 1-[3-(1,3-dioxan-5-yl)phenyl]-
  • Cyclopropanamine, 1-[3-(1,3-dioxepan-6-yl)phenyl]-

Uniqueness

Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]- is unique due to the specific arrangement of its cyclopropane ring, amine group, and 1,3-dioxepane moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

1-[3-(1,3-dioxepan-5-yl)phenyl]cyclopropan-1-amine

InChI

InChI=1S/C14H19NO2/c15-14(5-6-14)13-3-1-2-11(8-13)12-4-7-16-10-17-9-12/h1-3,8,12H,4-7,9-10,15H2

InChI Key

MOAUDQOGYBFAEA-UHFFFAOYSA-N

Canonical SMILES

C1COCOCC1C2=CC(=CC=C2)C3(CC3)N

Origin of Product

United States

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